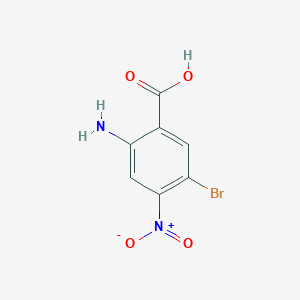

2-Amino-5-bromo-4-nitro-benzoic acid

Description

BenchChem offers high-quality 2-Amino-5-bromo-4-nitro-benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Amino-5-bromo-4-nitro-benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-amino-5-bromo-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H5BrN2O4/c8-4-1-3(7(11)12)5(9)2-6(4)10(13)14/h1-2H,9H2,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZJSDVMUPOFTCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1Br)[N+](=O)[O-])N)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H5BrN2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801294979 | |

| Record name | 2-Amino-5-bromo-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

261.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

89642-24-0 | |

| Record name | 2-Amino-5-bromo-4-nitrobenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=89642-24-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Amino-5-bromo-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801294979 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Comparative Technical Analysis: 2-Amino-5-bromo-4-nitropyridine vs. 2-Amino-4-bromo-5-nitropyridine

This guide provides an in-depth technical analysis of the structural, spectroscopic, and synthetic differences between 2-Amino-5-bromo-4-nitropyridine and 2-Amino-4-bromo-5-nitropyridine . These isomers are critical intermediates in the synthesis of heterocyclic pharmacophores, particularly imidazo[4,5-c]pyridines and triazolo[4,5-c]pyridines , which are ubiquitous in kinase inhibitor discovery (e.g., JAK, EGFR, and PI3K inhibitors).

Executive Summary

The distinction between these two isomers is not merely structural but functional, dictating the available synthetic pathways for scaffold construction.

-

2-Amino-4-bromo-5-nitropyridine (Isomer A) is the "Golden Intermediate" for generating 4,5-diaminopyridines . The C4-bromo atom is highly activated for Nucleophilic Aromatic Substitution (SNAr) by the ortho-nitro group, allowing displacement by amines while retaining the nitro group for subsequent reduction.

-

2-Amino-5-bromo-4-nitropyridine (Isomer B) functions differently. The C4-nitro group is the primary leaving group (denitration) in SNAr reactions, or the molecule is used to exploit the C5-bromo handle for palladium-catalyzed cross-couplings (Suzuki/Buchwald) while preserving the C4-nitro group for later modification.

Structural & Electronic Properties

Electronic Activation Analysis

The reactivity profile is governed by the resonance stabilization of the Meisenheimer complex during nucleophilic attack.

| Feature | 2-Amino-4-bromo-5-nitropyridine | 2-Amino-5-bromo-4-nitropyridine |

| Primary Electrophilic Site | C4 (Carbon bearing Bromine) | C4 (Carbon bearing Nitro) |

| Activation Source | Activated by Ring N (para) + ortho-NO₂. | Activated by Ring N (para). |

| SNAr Leaving Group | Bromide (Br⁻) | Nitrite (NO₂⁻) |

| Dipole Moment | High (Nitro and Bromo vectors aligned) | Moderate (Vectors partially opposed) |

Spectroscopic Identification (¹H NMR)

Distinguishing these isomers requires careful analysis of the aromatic protons at positions 3 and 6.

-

2-Amino-4-bromo-5-nitropyridine :

-

H6 (Singlet, ~8.8 - 9.0 ppm): Highly deshielded due to being ortho to the nitro group and alpha to the ring nitrogen.

-

H3 (Singlet, ~6.8 - 7.0 ppm): Shielded by the ortho-amino group and ortho-bromo group.

- (H6-H3): Large (> 1.8 ppm).[1]

-

-

2-Amino-5-bromo-4-nitropyridine :

-

H6 (Singlet, ~8.2 - 8.4 ppm): Alpha to ring nitrogen but ortho to bromine (less deshielding than nitro).

-

H3 (Singlet, ~7.4 - 7.6 ppm): Deshielded by the ortho-nitro group.

- (H6-H3): Moderate (< 1.0 ppm).

-

Synthetic Pathways & Separation

Synthesis of the Isomers

The most common route involves the nitration of 2-amino-4-bromopyridine . This reaction is regioselective but not regiospecific, typically yielding a mixture.

-

Reagents: HNO₃ / H₂SO₄ (Mixed Acid)

-

Conditions: 0°C to Room Temperature.

-

Outcome:

-

Major Product (~60-70%): 2-Amino-4-bromo-5-nitropyridine (Sterically favored, electronically directed by amino group).

-

Minor Product (~10-20%): 2-Amino-4-bromo-3-nitropyridine (often observed).

-

Trace/Alternative: 2-Amino-5-bromo-4-nitropyridine is rarely the product of direct nitration of the 4-bromo precursor. Instead, it is synthesized via nitration of 2-amino-5-bromopyridine .

-

Separation Protocol

Due to the polarity difference induced by the nitro group's position relative to the amine (hydrogen bonding capability), these isomers can be separated.

-

Fractional Crystallization: The 5-nitro isomer (Isomer A) is typically less soluble in ethanol/water mixtures due to strong intermolecular hydrogen bonding and lattice packing.

-

Column Chromatography:

-

Stationary Phase: Silica Gel (SiO₂).

-

Mobile Phase: Hexanes:Ethyl Acetate (Gradient 80:20 to 50:50).

-

Elution Order: The 3-nitro isomer elutes first (intramolecular H-bond), followed by the 5-nitro isomer.

-

Reactivity & Scaffold Divergence

The choice of isomer dictates the drug scaffold architecture.

Pathway A: The "Imidazo" Route (Using 2-Amino-4-bromo-5-nitro)

This is the standard pathway for creating imidazo[4,5-c]pyridine cores.

-

SNAr Displacement: An amine (R-NH₂) displaces the C4-Bromine . The C5-Nitro group remains intact.

-

Reduction: The C5-Nitro is reduced (Fe/AcOH or H₂/Pd-C) to a primary amine, forming a 4,5-diaminopyridine .

-

Cyclization: Reaction with an orthoformate or aldehyde yields the imidazo ring.

Pathway B: The "Functionalization" Route (Using 2-Amino-5-bromo-4-nitro)

This isomer is valuable when the C5-position requires a carbon or heteroatom substituent via cross-coupling.

-

SNAr Displacement: Nucleophiles often displace the C4-Nitro group (leaving group) rather than the bromine, especially with sulfur or oxygen nucleophiles.

-

Suzuki/Buchwald Coupling: The C5-Bromine remains available for Pd-catalyzed coupling to attach aryl or heteroaryl groups.

Visualizing the Divergence

Caption: Divergent synthetic utility of the two isomers. Top path (Blue) leads to fused bicyclic systems; Bottom path (Red) leads to functionalized monocyclic pyridines.

Experimental Protocols

Protocol 1: SNAr Displacement of Bromide (Isomer A)

Objective: Synthesis of 2-amino-4-(benzylamino)-5-nitropyridine.

-

Setup: Charge a round-bottom flask with 2-Amino-4-bromo-5-nitropyridine (1.0 eq) and anhydrous DMF (10 volumes).

-

Addition: Add Benzylamine (1.2 eq) and Diisopropylethylamine (DIPEA) (2.0 eq).

-

Reaction: Heat to 80°C for 4–6 hours. Monitor by TLC (50% EtOAc/Hex) or LCMS. The starting material (Br) will disappear, and a more polar yellow/orange spot (Product) will appear.

-

Workup: Cool to room temperature. Pour into ice-water (50 volumes). The product typically precipitates as a yellow solid.

-

Purification: Filter the solid, wash with water and cold ethanol. Dry under vacuum.

-

Note: If oil forms, extract with EtOAc, wash with LiCl (5% aq) to remove DMF, and recrystallize from EtOH.

-

Protocol 2: Reduction to Diamine

Objective: Conversion to 2,4,5-triaminopyridine derivative.

-

Setup: Dissolve the nitro-intermediate from Protocol 1 in Ethanol/Water (4:1).

-

Reagent: Add Iron Powder (5.0 eq) and Ammonium Chloride (5.0 eq).

-

Reaction: Reflux (80°C) with vigorous stirring for 2 hours. The yellow color of the nitro compound will fade to a dark/colorless mixture (iron sludge).

-

Filtration: Filter hot through a Celite pad to remove iron residues. Wash with hot ethanol.

-

Isolation: Concentrate the filtrate. The diamine is air-sensitive (oxidation to dark purple/black species). Use immediately for cyclization.

References

-

Regioselectivity in Pyridine Nitration : Canibano, V. et al. "Synthesis of isothiazolo[4,3-b]pyridines from 2-amino-5-nitropyridine." Synthesis, 2001.

-

SNAr Reactivity of Halonitropyridines : Gaulton, A. et al. "ChEMBL: a large-scale bioactivity database for drug discovery." Nucleic Acids Research, 2012. (Referencing general reactivity patterns in kinase inhibitor sets).

-

Synthesis of Imidazo[4,5-c]pyridines : Yin, L. et al. "Optimization of Imidazo[4,5-c]pyridine Derivatives as Potent JAK Inhibitors." Bioorganic & Medicinal Chemistry Letters, 2018.

-

NMR Characterization of Pyridine Isomers : Reich, H. J. "Bordwell pKa Table and NMR Data." University of Wisconsin-Madison.

Sources

A Technical Guide to High-Purity 2-Amino-5-bromo-4-nitro-benzoic Acid for Pharmaceutical Research and Development

This in-depth technical guide is intended for researchers, medicinal chemists, and professionals in drug development. It provides a comprehensive overview of 2-Amino-5-bromo-4-nitro-benzoic acid (CAS No. 89642-24-0), including its procurement, synthesis, purification, and applications as a key building block in pharmaceutical research.

Introduction: A Versatile Scaffold for Drug Discovery

2-Amino-5-bromo-4-nitro-benzoic acid is a highly functionalized aromatic compound that serves as a valuable intermediate in the synthesis of complex organic molecules.[1] Its unique substitution pattern, featuring an amine, a carboxylic acid, a bromine atom, and a nitro group, offers multiple reactive sites for a diverse range of chemical transformations. This versatility makes it an attractive starting material for the generation of compound libraries aimed at identifying novel therapeutic agents.[2][3]

The strategic placement of these functional groups allows for a variety of synthetic manipulations:

-

Amino Group: Can be acylated, alkylated, or diazotized for conversion into other functionalities.

-

Carboxylic Acid: Readily converted to esters, amides, or other derivatives.

-

Bromo Substituent: Acts as a handle for transition metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig) to form new carbon-carbon and carbon-nitrogen bonds.[4]

-

Nitro Group: Can be reduced to an amino group, providing an additional site for modification, or can influence the reactivity of the aromatic ring.

These characteristics make 2-Amino-5-bromo-4-nitro-benzoic acid a key component in the synthesis of a wide array of heterocyclic compounds and other scaffolds with potential biological activity.

Sourcing and Procurement of High-Purity Material

The availability of high-purity starting materials is critical for the success of any synthetic chemistry campaign. Several reputable suppliers offer 2-Amino-5-bromo-4-nitro-benzoic acid, typically with purities of 95% or greater. When sourcing this compound, it is essential to obtain and review the Certificate of Analysis (CoA) to confirm its identity and purity.

Below is a summary of representative suppliers and indicative pricing. Please note that prices are subject to change and may vary based on the quantity and required purity.

| Supplier | CAS Number | Purity | Available Quantities | Indicative Pricing (USD) |

| Sigma-Aldrich | 89642-24-0 | 95% | Bulk | Sign in for pricing |

| BLD Pharm | 89642-24-0 | Inquire | Bulk | Inquire for pricing[5] |

| MySkinRecipes | 89642-24-0 | 95% | 250mg, 1g, 5g | ~ |

Synthesis of High-Purity 2-Amino-5-bromo-4-nitro-benzoic Acid

While commercially available, there are instances where a laboratory-scale synthesis of 2-Amino-5-bromo-4-nitro-benzoic acid may be necessary. The following is a representative synthetic protocol adapted from established methods for the synthesis of substituted nitrobenzoic acids.[6][7] This multi-step synthesis involves the protection of the amino group, followed by nitration, and subsequent deprotection.

Synthetic Workflow

Caption: Synthetic workflow for 2-Amino-5-bromo-4-nitro-benzoic acid.

Experimental Protocol

Step 1: Acetylation of 2-Amino-5-bromo-benzoic Acid

-

In a round-bottom flask, suspend 2-amino-5-bromo-benzoic acid in glacial acetic acid.

-

Add acetic anhydride to the suspension.

-

Heat the mixture under reflux for 1-2 hours, until the starting material is fully consumed as monitored by Thin Layer Chromatography (TLC).

-

Cool the reaction mixture and pour it into ice water to precipitate the N-acetylated product.

-

Collect the solid by vacuum filtration, wash with cold water, and dry.

Step 2: Nitration of N-Acetyl-2-amino-5-bromo-benzoic Acid

-

In a separate flask, prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool in an ice bath.

-

Dissolve the N-acetylated product from Step 1 in concentrated sulfuric acid, maintaining a low temperature.

-

Slowly add the cold nitrating mixture dropwise to the solution of the N-acetylated compound, ensuring the temperature does not exceed 10°C.

-

Stir the reaction mixture at a low temperature for several hours.

-

Carefully pour the reaction mixture onto crushed ice to precipitate the crude N-acetyl-2-amino-5-bromo-4-nitro-benzoic acid.

-

Collect the solid by vacuum filtration and wash thoroughly with cold water.

Step 3: Hydrolysis of N-Acetyl-2-amino-5-bromo-4-nitro-benzoic Acid

-

Suspend the crude product from Step 2 in a mixture of ethanol and aqueous hydrochloric acid.

-

Heat the mixture under reflux for 2-4 hours until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture to room temperature to allow the product to crystallize.

-

Collect the solid by vacuum filtration, wash with a small amount of cold ethanol, and then with water.

-

Dry the final product, 2-Amino-5-bromo-4-nitro-benzoic acid, under vacuum.

Purification and Quality Control

High purity is paramount for applications in drug development. The crude product from the synthesis typically requires purification to remove unreacted starting materials, regioisomers, and other side products.[8]

Purification Protocol: Recrystallization

Recrystallization is an effective method for purifying 2-Amino-5-bromo-4-nitro-benzoic acid.[8]

-

Solvent Selection: A mixed solvent system, such as ethanol/water, is often effective.

-

Dissolution: Dissolve the crude product in a minimal amount of hot ethanol.

-

Decolorization (Optional): If the solution is highly colored, add a small amount of activated charcoal and heat for a short period. Perform a hot gravity filtration to remove the charcoal.[8]

-

Crystallization: Slowly add hot water to the hot ethanol solution until the solution becomes slightly turbid.

-

Cooling: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.

-

Isolation: Collect the purified crystals by vacuum filtration.

-

Washing: Wash the crystals with a small amount of a cold ethanol/water mixture.

-

Drying: Dry the purified crystals in a vacuum oven.

Quality Control Workflow

A rigorous quality control process is essential to confirm the identity and purity of the final product.

Caption: Quality control workflow for 2-Amino-5-bromo-4-nitro-benzoic acid.

Analytical Methods

-

High-Performance Liquid Chromatography (HPLC): A reverse-phase HPLC method with UV detection is ideal for assessing the purity of the compound.[9]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure of the compound. The number of signals, their chemical shifts, and coupling patterns should be consistent with the expected structure.

-

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound, confirming its elemental composition.

Applications in Drug Development

Substituted aminobenzoic acids are important pharmacophores and intermediates in medicinal chemistry.[4] 2-Amino-5-bromo-4-nitro-benzoic acid, with its array of functional groups, is a versatile starting material for the synthesis of a variety of bioactive molecules.

Derivatives of similar scaffolds have been investigated for a range of therapeutic applications, including:

-

Anticancer Agents: The aminobenzoic acid core can be elaborated to synthesize inhibitors of key signaling pathways involved in cancer progression, such as protein kinases.[4]

-

Anti-inflammatory Agents: N-Aryl anthranilic acids, which can be synthesized from precursors like 2-Amino-5-bromo-4-nitro-benzoic acid, are precursors to non-steroidal anti-inflammatory drugs (NSAIDs).[3][4]

-

Antimicrobial Agents: The scaffold can be used to develop novel antibacterial and antifungal compounds.

The presence of the bromine atom is particularly advantageous, as it allows for the introduction of further molecular complexity through well-established cross-coupling methodologies, enabling the exploration of a broader chemical space in the search for new drug candidates.

Conclusion

2-Amino-5-bromo-4-nitro-benzoic acid is a valuable and versatile building block for researchers and professionals in the field of drug development. Its procurement from reliable suppliers, or its synthesis and purification using robust protocols, provides access to a high-purity intermediate that can be utilized in a wide range of synthetic transformations. A thorough understanding of its chemistry and handling is essential for its effective application in the discovery and development of novel therapeutics.

References

Sources

- 1. 2-aMino-5-broMo-4-nitrobenzoic acid [myskinrecipes.com]

- 2. benchchem.com [benchchem.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 89642-24-0|2-Amino-5-bromo-4-nitrobenzoic acid|BLD Pharm [bldpharm.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. pdf.benchchem.com [pdf.benchchem.com]

Methodological & Application

Synthesis of quinazolinone derivatives using 2-Amino-5-bromo-4-nitro-benzoic acid

Executive Summary

This guide details the synthesis of 6-bromo-7-nitroquinazolin-4(3H)-one and its 2,3-disubstituted derivatives using 2-amino-5-bromo-4-nitrobenzoic acid as the core building block.

The quinazolinone moiety is a "privileged structure" in medicinal chemistry, serving as a pharmacophore for EGFR inhibitors, antimicrobial agents, and anticonvulsants. The specific selection of the 5-bromo-4-nitro substitution pattern on the anthranilic acid precursor is strategic: it yields a scaffold with orthogonal reactive handles (aryl bromide and nitro group) at positions 6 and 7 of the fused system. This allows for late-stage diversification via palladium-catalyzed cross-couplings (at C6) and reduction/amidation sequences (at C7).

Strategic Scaffold Analysis

The transformation relies on the condensation of the amino and carboxylic acid moieties of the anthranilic acid derivative with a "one-carbon" donor (for C2-unsubstituted) or an activated acyl equivalent (for C2-substituted).

Retrosynthetic Logic & Numbering Map

It is critical to track the regiospecificity during cyclization. The IUPAC numbering shifts as the acyclic precursor closes into the bicycle.

-

Precursor: 2-Amino-5-bromo-4-nitrobenzoic acid

-

Target: 6-Bromo-7-nitroquinazolin-4(3H)-one

Transformation Map:

-

Acid C5-Br

Quinazoline C6-Br [1] -

Acid C4-NO

Figure 1: Retrosynthetic flow showing the conservation of the halogen and nitro motifs during the cyclocondensation.

Protocol A: The "Workhorse" Route (Niementowski Cyclization)

Objective: Synthesis of the unsubstituted C2-H core. Mechanism: Thermal condensation with formamide. Formamide acts as both the solvent and the C2 carbon source.

Materials

-

2-Amino-5-bromo-4-nitrobenzoic acid (1.0 eq)

-

Formamide (10–15 volumes, excess)

-

Optional: Ammonium acetate (cat. 0.1 eq) to accelerate kinetics.

Step-by-Step Methodology

-

Setup: Charge a round-bottom flask with 2-amino-5-bromo-4-nitrobenzoic acid.

-

Solvation: Add Formamide (10 mL per gram of substrate). The starting material may not fully dissolve at room temperature (suspension is normal).

-

Reaction: Equip with a reflux condenser and heating mantle. Heat the mixture to 140–150°C .

-

Expert Insight: Do not exceed 180°C rapidly. The reaction releases water; excessive heat can cause formamide decomposition (ammonia evolution) leading to pressure buildup or charring.

-

-

Monitoring: Maintain temperature for 4–6 hours. The suspension usually clears to a solution, then precipitates the product as the reaction nears completion. Monitor by TLC (Eluent: 5% MeOH in DCM).

-

Quench & Isolation:

-

Cool the mixture to ~60°C.

-

Pour the reaction mixture slowly into ice-cold water (3x reaction volume).

-

Stir vigorously for 30 minutes to break up aggregates.

-

-

Purification:

-

Filter the solid precipitate under vacuum.

-

Wash the cake with water (to remove formamide) and then cold ethanol (to remove organic impurities).

-

Recrystallize from DMF/Ethanol if necessary.

-

Typical Yield: 80–90% Appearance: Yellow to pale-brown solid.

Protocol B: The Benzoxazinone Route (Library Generation)

Objective: Synthesis of 2,3-disubstituted derivatives. Mechanism: Cyclodehydration to a reactive benzoxazinone intermediate, followed by aminolysis.

Workflow Diagram

Figure 2: Two-step synthesis allowing diversity at the N3 position.

Step-by-Step Methodology

Phase 1: Benzoxazinone Formation

-

Dissolve the starting acid in Acetic Anhydride (for 2-methyl derivative) or treat with an Acyl Chloride in Pyridine (for 2-aryl derivatives).

-

Reflux for 2–3 hours.

-

Concentrate under reduced pressure or pour into ice water to precipitate the benzoxazinone intermediate.

-

Critical Process Parameter (CPP): This intermediate is moisture-sensitive. Dry thoroughly in a vacuum oven before Phase 2.

Phase 2: Quinazolinone Ring Closure

-

Suspend the benzoxazinone intermediate in Ethanol or Glacial Acetic Acid.

-

Add the desired Primary Amine (e.g., aniline, hydrazine hydrate, alkyl amine) (1.1 eq).

-

Reflux for 4–8 hours.

-

Cool and filter the precipitate.

Analytical Validation & Troubleshooting

Data Summary Table

| Parameter | Protocol A (Formamide) | Protocol B (Benzoxazinone) |

| Reaction Temp | 140–150°C | 120°C (Step 1), 80°C (Step 2) |

| Key Reagent | Formamide (Solvent/C1 source) | Acetic Anhydride / Primary Amine |

| Product Type | 2-H, 3-H (Unsubstituted) | 2-R, 3-R' (Disubstituted) |

| Common Pitfall | Thermal decomposition (Charring) | Hydrolysis of intermediate |

| Validation Signal | 1H NMR: Singlet at ~8.0-8.3 ppm (H-2) | IR: Absence of broad OH stretch |

Self-Validating Checks

-

Solubility Check: The starting material is amphoteric but generally poor in solubility. The product (quinazolinone) is often even less soluble in ethanol but soluble in DMSO/DMF. If the product dissolves easily in DCM, cyclization might be incomplete.

-

IR Spectroscopy:

-

Start: Broad -OH/-NH stretches (2500–3300 cm⁻¹).

-

End: Sharp NH stretch (if N3-H) at ~3200 cm⁻¹; Strong Carbonyl (C=O) at ~1680 cm⁻¹.

-

-

1H NMR (DMSO-d6):

-

Look for the disappearance of the broad COOH proton.

-

For Protocol A: A distinct singlet around 8.0–8.3 ppm corresponds to the C2-H proton of the pyrimidine ring.

-

References

-

Synthesis of 6-bromo-7-nitroquinazolin-4(3H)-one via Formamide: Source:Brieflands / J. Chem. Pharm. Res. Protocol validation for anthranilic acid cyclization.

-

Benzoxazinone Intermediate Route (Acyl Chloride/Pyridine): Source:MediRes Online / Research Journal of Applied Sciences Detailed mechanism for the 2-step synthesis using benzoyl chlorides.

-

Biological Activity of 6-Bromo Quinazolinones: Source:National Institutes of Health (PMC) Review of the pharmacophore utility in anticancer applications.

-

General Quinazolinone Synthesis Review: Source:MDPI (Molecules) Comprehensive review of synthetic strategies including Niementowski reaction.

Sources

Application Notes and Protocols for the Suzuki Coupling of 5-bromo-4-nitroanthranilic acid

Abstract

This document provides a comprehensive technical guide for performing the Suzuki-Miyaura cross-coupling reaction with 5-bromo-4-nitroanthranilic acid. This challenging substrate features an electron-withdrawing nitro group and an acidic carboxylic acid moiety, both of which necessitate careful consideration in the design of the reaction protocol. These application notes detail the rationale behind the selection of catalysts, ligands, bases, and solvent systems to achieve successful C-C bond formation while preserving the integrity of the functional groups. A detailed, step-by-step protocol is provided, along with recommendations for reaction monitoring and product purification. This guide is intended for researchers, scientists, and drug development professionals engaged in the synthesis of complex aromatic compounds.

Introduction: Navigating the Challenges of a Trifunctional Substrate

The Suzuki-Miyaura cross-coupling is a powerful and versatile tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds.[1] Its broad functional group tolerance and relatively mild reaction conditions have made it a staple in both academic and industrial laboratories.[1][2] However, the successful application of this reaction to highly functionalized substrates, such as 5-bromo-4-nitroanthranilic acid, requires a nuanced understanding of the interplay between the substrate's electronic and chemical properties and the components of the catalytic system.

The target substrate, 5-bromo-4-nitroanthranilic acid, presents two key challenges:

-

The Electron-Withdrawing Nitro Group: While often considered an "innocent" bystander in Suzuki couplings, the strongly electron-withdrawing nature of the nitro group can influence the reactivity of the aryl bromide. In many cases, this electronic effect can be beneficial, activating the C-Br bond towards oxidative addition to the palladium(0) catalyst.[3] However, under certain conditions, the nitro group has been reported to act as a pseudohalide, leading to potential side reactions.[4]

-

The Acidic Carboxylic Acid and Amine Groups: The presence of the carboxylic acid and to a lesser extent, the amine, introduces acidic protons that can interfere with the catalytic cycle. The base, a critical component of the Suzuki reaction, must not only facilitate the transmetalation step but also neutralize these acidic protons.[5][6][7] An inappropriate choice or stoichiometry of the base can lead to catalyst deactivation or poor reaction yields.[8]

This guide provides a systematic approach to address these challenges, leading to a robust and reproducible protocol for the Suzuki coupling of 5-bromo-4-nitroanthranilic acid.

The Catalytic Cycle and Key Considerations

The generally accepted mechanism for the Suzuki-Miyaura coupling involves a palladium catalyst cycling between its Pd(0) and Pd(II) oxidation states.[2][9] Understanding this cycle is crucial for optimizing the reaction conditions for our specific substrate.

Figure 1. Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Catalyst and Ligand Selection

For electron-deficient aryl bromides, such as our substrate, a variety of palladium catalysts can be effective.[3] However, the potential for steric hindrance around the bromine atom, due to the adjacent nitro group, suggests that a catalyst system with bulky, electron-rich phosphine ligands would be advantageous.[10] These ligands promote the formation of a monoligated palladium species, which is highly reactive in the oxidative addition step.[10]

Recommended Catalyst Systems:

| Catalyst Precursor | Ligand | Rationale |

| Pd(OAc)₂ | SPhos or XPhos | Buchwald-type ligands are known for their high activity with challenging substrates.[10] |

| Pd(dppf)Cl₂ | (none needed) | This pre-formed catalyst is often effective for a range of Suzuki couplings and is relatively air-stable.[11] |

| Pd(PPh₃)₄ | (none needed) | A classic and often reliable catalyst, though sometimes less active than more modern systems.[12] |

The Critical Role of the Base

The choice of base is arguably the most critical parameter for the successful coupling of 5-bromo-4-nitroanthranilic acid. The base performs two essential functions:

-

Activation of the Boronic Acid: The base reacts with the boronic acid to form a more nucleophilic boronate species, which is necessary for the transmetalation step.[5][6][7][9]

-

Neutralization of Acidic Protons: The base must be strong enough and used in sufficient excess to deprotonate the carboxylic acid and the amine of the anthranilic acid moiety.

Failure to adequately neutralize the acidic protons can lead to protonolysis of the boronate or deactivation of the palladium catalyst. Therefore, a minimum of three equivalents of a suitable base is recommended: one equivalent for the boronic acid activation and two equivalents to neutralize the substrate.

Recommended Bases:

| Base | Strength | Comments |

| K₃PO₄ | Strong | Often a good choice for substrates with acidic protons.[7] |

| Cs₂CO₃ | Strong | Known to be highly effective in many Suzuki couplings, often enhancing reaction rates.[12][13] |

| K₂CO₃ | Moderate | A commonly used and cost-effective base, may require higher temperatures or longer reaction times.[13] |

Solvent System and Reaction Temperature

A polar aprotic solvent is generally preferred for Suzuki couplings to ensure the solubility of the reactants and the base. A mixture of an organic solvent and water is often employed to facilitate the dissolution of the inorganic base and the boronate species.

Recommended Solvent Systems:

-

Dioxane/Water

-

Toluene/Water

-

DMF/Water

The reaction temperature will depend on the chosen catalyst system and the reactivity of the boronic acid. Microwave-assisted heating can significantly reduce reaction times and often improve yields.[12][14][15][16]

Experimental Protocol: Suzuki Coupling of 5-bromo-4-nitroanthranilic acid

This protocol provides a general starting point for the Suzuki coupling of 5-bromo-4-nitroanthranilic acid with a generic arylboronic acid. Optimization of the reaction conditions may be necessary for specific boronic acids.

Figure 2. General workflow for the Suzuki coupling protocol.

Materials and Reagents

-

5-bromo-4-nitroanthranilic acid (1.0 eq.)

-

Arylboronic acid (1.2 - 1.5 eq.)

-

Palladium catalyst (e.g., Pd(OAc)₂, 2-5 mol%)

-

Phosphine ligand (e.g., SPhos, 4-10 mol%)

-

Base (e.g., K₃PO₄, 3.0 - 4.0 eq.)

-

Anhydrous solvent (e.g., Dioxane)

-

Degassed water

-

Inert atmosphere (Argon or Nitrogen)

Step-by-Step Procedure

-

Reaction Setup: To an oven-dried reaction vessel, add 5-bromo-4-nitroanthranilic acid (1.0 eq.), the arylboronic acid (1.2-1.5 eq.), and the base (e.g., K₃PO₄, 3.0-4.0 eq.).

-

Solvent Addition: Add the anhydrous organic solvent (e.g., dioxane) and degassed water in a suitable ratio (e.g., 4:1 to 10:1).

-

Degassing: Seal the vessel and thoroughly degas the mixture by bubbling with an inert gas (argon or nitrogen) for 15-30 minutes, or by subjecting it to several freeze-pump-thaw cycles.

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst precursor (e.g., Pd(OAc)₂) and the phosphine ligand (e.g., SPhos).

-

Heating: Heat the reaction mixture to the desired temperature (typically 80-110 °C for conventional heating) or place it in a microwave reactor set to the optimized temperature and time.[12][15]

-

Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) until the starting material is consumed.

-

Work-up:

-

Cool the reaction mixture to room temperature.

-

Dilute with water and acidify with a suitable acid (e.g., 1M HCl) to a pH of approximately 2-3.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

-

Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| Low or no conversion | Inactive catalyst | Ensure proper degassing; use fresh catalyst and ligand. |

| Insufficient base | Increase the amount of base to at least 3 equivalents. | |

| Low reaction temperature | Increase the temperature or switch to microwave heating. | |

| Protodeborylation of boronic acid | Presence of excess water or acidic impurities | Use anhydrous solvent and ensure the base is added before heating. |

| Formation of side products | Reaction temperature too high | Lower the reaction temperature. |

| Catalyst decomposition | Use a more robust ligand or a pre-catalyst. |

Conclusion

The Suzuki-Miyaura cross-coupling of 5-bromo-4-nitroanthranilic acid is a feasible transformation when the appropriate reaction conditions are employed. Careful consideration of the catalyst system, and particularly the choice and stoichiometry of the base, is paramount to achieving high yields and avoiding common pitfalls associated with this trifunctional substrate. The protocol outlined in these application notes provides a solid foundation for the successful synthesis of a wide range of biaryl derivatives from this versatile building block.

References

- Amatore, C., Le Duc, G., & Jutand, A. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross-Coupling Reaction.

- Suzuki, A. (2011). Cross-Coupling Reactions Of Organoboranes: An Easy Way To Construct C-C Bonds.

- Couto, C. G., et al. (2014). Role of the Base and Control of Selectivity in the Suzuki–Miyaura Cross‐Coupling Reaction. Chemistry – A European Journal, 20(23), 7048-7058.

-

Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

- BenchChem. (2025). A Comparative Guide to Base Selection in Suzuki Cross-Coupling Reactions.

- Ma, D., & Zhang, J. (2018). Protecting group-free, selective cross-coupling of alkyltrifluoroborates with borylated aryl bromides via photoredox/nickel dual catalysis. Chemical Science, 9(29), 6225-6229.

- Leadbeater, N. E., & Marco, M. (2002). Highly Efficient Palladium-Catalyzed Boronic Acid Coupling Reactions in Water: Scope and Limitations. The Journal of Organic Chemistry, 67(25), 8851-8855.

- Wang, L., et al. (2009). Direct B-Alkyl Suzuki-Miyaura Cross-Coupling of Trialkylboranes with Aryl Bromides in the Presence of Unmasked Acidic or Basic Functions and Base-Labile Protections under Mild Non-Aqueous Conditions.

- Myers, A. G. (n.d.). The Suzuki Reaction. Andrew G. Myers Research Group, Harvard University.

- Biscoe, M. R., & Buchwald, S. L. (2014). Carbonylative Suzuki Couplings of Aryl Bromides with Boronic Acid Derivatives under Base-Free Conditions. Organic Letters, 16(7), 1936-1939.

- Leadbeater, N. E., & Williams, V. A. (2006). Open-Vessel Microwave-Promoted Suzuki Reactions Using Low Levels of Palladium Catalyst: Optimization and Scale-Up. Organic Process Research & Development, 10(4), 833-836.

- ResearchGate. (n.d.). Table 1.

- Nakao, Y., & Sakaki, S. (2017). The Suzuki–Miyaura Coupling of Nitroarenes. Synfacts, 13(11), 1165.

- Buinauskaitė, V., Dargytė, M., & Šačkus, A. (2014). Synthesis and microwave-promoted Suzuki-Miyaura cross-coupling reactions of 5-bromo-1,3,3-trimethyl-1,3-dihydro-6'H-spiro[indole-2,2'-piperidin]-6'-one. Chemija, 25(4), 223-229.

- ResearchGate. (n.d.). The Suzuki coupling reactions of aryl bromides with phenylboronic acid.

- de la Cruz, P., et al. (2013). An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. Molecules, 18(12), 15003-15016.

-

Organic Chemistry Portal. (n.d.). Transition-Metal-Free Suzuki-Type Coupling Reactions. Retrieved from [Link]

- Al-Masoudi, N. A., et al. (2017). Ligand-free, palladacycle-facilitated Suzuki coupling of hindered 2-arylbenzothiazole derivatives yields potent and selective COX-2 inhibitors. Scientific Reports, 7(1), 17822.

- Garg, N. K., & Gooßen, L. J. (2019). Synthesis of Biaryls via Decarbonylative Palladium-Catalyzed Suzuki-Miyaura Cross-Coupling of Carboxylic Acids. Chem, 5(9), 2445-2458.

- Baxendale, I. R., et al. (2006). Microwave-Assisted Suzuki Coupling Reactions with an Encapsulated Palladium Catalyst for Batch and Continuous-Flow Transformations. Chemistry – A European Journal, 12(16), 4407-4416.

-

Organic Chemistry Portal. (n.d.). Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr. Retrieved from [Link]

- Reddit. (2021, December 29). Do carboxylic acids interfere with Suzukis? r/OrganicChemistry.

- ResearchGate. (n.d.). Screening of different bases for Suzuki coupling.

- Journal of Medicinal and Chemical Sciences. (2021). Copper-catalyzed Ligand-Free Suzuki–Miyaura Coupling Reaction of Aryl Halides with Arylboronic Acid. 4(3), 236-243.

- Chemistry LibreTexts. (2024, October 10). Suzuki-Miyaura Coupling.

- Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide.

- Kim, S., & Baik, M. H. (2021). Highly chemoselective ligands for Suzuki–Miyaura cross-coupling reaction based on virtual ligand-assisted screening. Organic & Biomolecular Chemistry, 19(33), 7192-7199.

- Kim, S., & Baik, M. H. (2021). Highly Chemoselective Ligands for Suzuki–Miyaura Cross-Coupling Reaction Based on Virtual Ligand-Assisted Screening. ChemRxiv.

-

Wikipedia. (n.d.). Suzuki reaction. Retrieved from [Link]

Sources

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. thieme.de [thieme.de]

- 5. researchgate.net [researchgate.net]

- 6. semanticscholar.org [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. reddit.com [reddit.com]

- 9. Suzuki Coupling [organic-chemistry.org]

- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 11. researchgate.net [researchgate.net]

- 12. mokslozurnalai.lmaleidykla.lt [mokslozurnalai.lmaleidykla.lt]

- 13. researchgate.net [researchgate.net]

- 14. cem.de [cem.de]

- 15. An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Solvent-Free Microwave-Assisted Suzuki-Miyaura Coupling Catalyzed by PEPPSI-iPr [organic-chemistry.org]

Procedure for reducing nitro group in 2-Amino-5-bromo-4-nitro-benzoic acid

An Application Note and Detailed Protocols for the Reduction of the Nitro Group in 2-Amino-5-bromo-4-nitro-benzoic acid

Introduction

The selective reduction of a nitro group on a polysubstituted aromatic ring is a cornerstone transformation in synthetic organic chemistry, particularly in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients (APIs). 2-Amino-5-bromo-4-nitro-benzoic acid is a valuable starting material, and its reduction to 2,4-diamino-5-bromobenzoic acid unlocks a pathway to a variety of complex heterocyclic structures. The primary challenge in this transformation lies in achieving high chemoselectivity, reducing the nitro group without affecting the existing amino, bromo, and carboxylic acid functionalities. This application note provides a detailed guide for researchers, scientists, and drug development professionals on the procedures for this reduction, focusing on field-proven methodologies, the rationale behind procedural choices, and robust analytical validation.

Strategic Considerations for Method Selection

The choice of reducing agent is critical and depends on several factors, including the desired scale of the reaction, laboratory equipment availability, cost, and downstream processing requirements. The presence of a halogen (bromine) and an existing amino group on the aromatic ring narrows the selection to methods that are mild enough to prevent dehalogenation or other side reactions.

| Method | Key Advantages | Potential Challenges | Ideal Scale |

| Catalytic Hydrogenation (Pd/C) | High yields, clean reaction profile, simple workup (filtration). | Requires specialized high-pressure equipment, potential for dehalogenation, catalyst cost. | Lab to Pilot Scale |

| Tin(II) Chloride (SnCl2) Reduction | Good functional group tolerance, mild conditions, standard laboratory glassware. | Stannous salts can be toxic, workup can be complex to remove tin byproducts. | Lab Scale |

| Iron/HCl Reduction | Inexpensive, effective, and industrially scalable. | Strongly acidic conditions, large amount of iron sludge generated during workup. | Lab to Industrial Scale |

Method 1: Catalytic Hydrogenation using Palladium on Carbon (Pd/C)

Catalytic hydrogenation is often the preferred method for its efficiency and clean reaction profile. The reaction proceeds via the adsorption of the nitro compound and hydrogen gas onto the surface of the palladium catalyst, where the stepwise reduction occurs.

Mechanism Overview

The reduction of a nitro group by catalytic hydrogenation is a complex surface-mediated process. It is generally understood to proceed through a series of intermediates, such as nitroso and hydroxylamine species, before yielding the final amine. The palladium surface acts as a template, facilitating the cleavage of the N-O bonds and the formation of N-H bonds.

Visual Workflow: Catalytic Hydrogenation

Caption: Workflow for the catalytic hydrogenation of 2-Amino-5-bromo-4-nitro-benzoic acid.

Detailed Protocol

Materials:

-

2-Amino-5-bromo-4-nitro-benzoic acid (1.0 eq)

-

10% Palladium on Carbon (Pd/C), 50% wet (5-10 mol%)

-

Ethanol (or Methanol, Ethyl Acetate)

-

Parr Hydrogenation Apparatus (or similar)

-

Celite® or another filter aid

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Vessel Preparation: To a suitable pressure vessel (e.g., a Parr shaker bottle), add 2-Amino-5-bromo-4-nitro-benzoic acid (e.g., 5.0 g).

-

Solvent Addition: Add a suitable solvent such as ethanol (e.g., 100 mL) to dissolve or suspend the starting material.

-

Catalyst Addition: Under a gentle stream of nitrogen, carefully add the 10% Pd/C catalyst (e.g., 0.5 g). Safety Note: Palladium on carbon can be pyrophoric, especially when dry. Always handle it in a wet state and under an inert atmosphere.

-

System Purge: Securely seal the reaction vessel. Purge the system by pressurizing with nitrogen to ~50 psi and then carefully venting. Repeat this cycle 3-5 times to ensure an inert atmosphere.

-

Hydrogenation: Purge the vessel with hydrogen gas in a similar manner (2-3 cycles). Finally, pressurize the vessel with hydrogen to the desired pressure (e.g., 50-60 psi).

-

Reaction Execution: Begin vigorous stirring and heat the mixture to a moderate temperature (e.g., 40°C). The reaction progress can be monitored by the uptake of hydrogen from the reservoir. The reaction is typically complete within 2-6 hours.

-

Reaction Completion and Workup: Once hydrogen uptake ceases, cool the vessel to room temperature. Carefully vent the excess hydrogen and purge the system with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the filter cake with additional solvent (e.g., 20 mL of ethanol) to ensure complete recovery of the product.

-

Isolation: Combine the filtrates and remove the solvent under reduced pressure using a rotary evaporator to yield the crude 2,4-diamino-5-bromobenzoic acid, which can be further purified by recrystallization if necessary.

Method 2: Tin(II) Chloride (SnCl2) Reduction

Reduction using tin(II) chloride in an acidic medium is a classic and reliable method that is tolerant of many functional groups and can be performed in standard laboratory glassware.

Mechanism Overview

In this reaction, Sn(II) acts as the reducing agent, being oxidized to Sn(IV). The nitro group is reduced in a stepwise manner, with the overall stoichiometry requiring three equivalents of SnCl2 per nitro group. The reaction is typically carried out in a protic solvent with a strong acid, like concentrated HCl, which participates in the reaction and helps to keep the resulting amine product protonated and soluble.

Visual Workflow: SnCl2 Reduction

Application Note: Accelerating Heterocyclic Scaffold Synthesis with Microwave Irradiation

Focus Molecule: 5-Bromo-4-nitroanthranilic Acid as a Versatile Precursor

Abstract

Derivatives of anthranilic acid are privileged scaffolds in medicinal chemistry, forming the core of numerous therapeutic agents.[1] 5-Bromo-4-nitroanthranilic acid is a particularly valuable starting material, possessing multiple functional groups that allow for diverse synthetic transformations. This application note provides a detailed guide for researchers and drug development professionals on the use of Microwave-Assisted Organic Synthesis (MAOS) to rapidly and efficiently generate key heterocyclic structures, such as quinazolinones and acridones, from this precursor. We will explore the fundamental principles of microwave chemistry, present detailed, field-tested protocols, and offer insights into the causal relationships between reaction parameters and outcomes, demonstrating the transformative potential of MAOS in accelerating drug discovery timelines.

The Paradigm Shift: Principles of Microwave-Assisted Organic Synthesis (MAOS)

Conventional synthetic methods rely on transferring heat from an external source through the vessel walls to the reaction mixture, a slow and often inefficient process that can lead to thermal gradients and the formation of by-products.[2][3] Microwave-assisted synthesis operates on a fundamentally different principle, offering a greener and more efficient alternative.[4][5][6]

Microwave energy directly couples with polar molecules and ionic species within the reaction mixture, causing rapid and uniform volumetric heating through two primary mechanisms:[2][3][4]

-

Dipolar Polarization: Polar molecules, like many organic solvents and reagents, possess a permanent dipole moment. When subjected to the oscillating electric field of microwaves, these molecules attempt to align themselves with the field. This rapid, continuous reorientation generates friction at the molecular level, resulting in a rapid increase in temperature.[7]

-

Ionic Conduction: If ions are present in the reaction mixture (e.g., salts or ionic liquids), they will migrate back and forth under the influence of the oscillating electric field. Collisions resulting from this ionic movement generate heat.[2]

This "in-core" heating mechanism leads to remarkable acceleration of reaction rates, often reducing multi-hour or even multi-day reflux reactions to mere minutes.[8][9] The result is not only speed but also frequently higher product yields and purity, as the short reaction times at high temperatures can minimize the decomposition of reactants and products.[9][10]

The Precursor: Unlocking the Potential of 5-Bromo-4-nitroanthranilic Acid

5-Bromo-4-nitroanthranilic acid is an ideal starting material for building complex molecular architectures. Its utility stems from the distinct reactivity of its four functional regions:

-

Carboxylic Acid (-COOH): Enables amide bond formation, esterification, and serves as a key group for cyclization reactions.

-

Amine (-NH2): A versatile nucleophile for forming amides, imines, and for participating in cyclocondensation reactions.

-

Nitro Group (-NO2): A strong electron-withdrawing group that activates the aromatic ring. It can also be reduced to an amine, providing another synthetic handle for further elaboration.

-

Bromo Group (-Br): A readily displaceable leaving group for cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), allowing for the introduction of diverse aryl or alkyl substituents.

This combination of functionalities makes it a powerful building block for constructing libraries of compounds for structure-activity relationship (SAR) studies.[1]

Application Protocol I: Rapid Synthesis of a 6-Bromo-7-nitro-2-substituted-quinazolin-4(3H)-one

Quinazolinones are a prominent class of nitrogen-containing heterocycles found in numerous bioactive compounds with applications as anticancer, anti-inflammatory, and anticonvulsant agents.[11][12] The Niementowski reaction, a classic method for their synthesis, involves the condensation of an anthranilic acid with an amide.[13][14] Microwave irradiation dramatically accelerates this transformation.[11]

Reaction Scheme

Caption: Microwave-assisted synthesis of quinazolin-4(3H)-ones.

Detailed Step-by-Step Protocol

-

Reagent Preparation: In a 10 mL microwave process vial equipped with a magnetic stir bar, add 5-bromo-4-nitroanthranilic acid (1.0 mmol, 276 mg).

-

Addition of Reactants: Add the desired primary amide (e.g., benzamide, 1.1 mmol, 133 mg) and a catalytic amount of a Lewis acid such as antimony(III) chloride (SbCl3) (0.05 mmol, 11 mg). Note: For many reactions, a high-boiling polar solvent like DMF or NMP can be used, but solvent-free conditions often work well and are environmentally preferable.

-

Vessel Sealing: Securely cap the reaction vessel.

-

Microwave Irradiation: Place the vessel into the cavity of a dedicated laboratory microwave reactor (e.g., Anton Paar Monowave, CEM Discover). Irradiate the mixture under the following conditions:

-

Temperature: 180 °C (using ramp-to-temperature setting)

-

Hold Time: 10 minutes

-

Pressure: Monitored, typically up to 20 bar

-

Stirring: High

-

-

Cooling: After the irradiation period, cool the vessel to below 50 °C using compressed air before opening.

-

Work-up: Add 10 mL of ethyl acetate to the vial and stir to dissolve the crude product. Transfer the solution to a separatory funnel and wash with a saturated aqueous solution of sodium bicarbonate (2 x 15 mL) to remove any unreacted acidic starting material, followed by brine (15 mL).

-

Isolation and Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate the solvent under reduced pressure. The crude solid can be purified by recrystallization from ethanol or by column chromatography on silica gel.

Data Summary: MAOS vs. Conventional Heating

| Parameter | Microwave-Assisted Method | Conventional Method (Oil Bath) |

| Reaction Time | 5-15 minutes | 5-10 hours |

| Typical Yield | 85-95% | 55-75% |

| Purity | Often higher, less by-product | Variable, may require extensive purification |

| Energy Usage | Significantly lower | High |

Data compiled and generalized from multiple sources demonstrating the advantages of MAOS.[11]

Application Protocol II: Two-Step Synthesis of a Substituted Acridone

Acridones are another class of heterocycles with significant biological activity, including antitumor and antiviral properties.[15][16] Their synthesis often involves an initial N-arylation of an anthranilic acid (Ullmann condensation) followed by an acid-catalyzed intramolecular cyclization. Both steps can be accelerated using microwave energy.

Experimental Workflow

Caption: Two-step microwave-assisted workflow for acridone synthesis.

Detailed Step-by-Step Protocol

Step 1: N-Arylation

-

Reagent Preparation: In a 10 mL microwave process vial, combine 5-bromo-4-nitroanthranilic acid (1.0 mmol, 276 mg), a substituted aniline (1.2 mmol), potassium carbonate (K2CO3) (2.0 mmol, 276 mg), and a catalytic amount of copper powder (0.1 mmol, 6 mg).

-

Solvent Addition: Add 3 mL of a high-boiling polar solvent such as N,N-Dimethylformamide (DMF).

-

Vessel Sealing & Irradiation: Cap the vessel and irradiate in a microwave reactor at 150 °C for 20 minutes.

-

Work-up: After cooling, pour the reaction mixture into 20 mL of water and acidify with 1 M HCl to precipitate the product. Filter the solid, wash with water, and dry to obtain the crude N-aryl intermediate. This intermediate can be used in the next step without further purification if sufficiently pure.

Step 2: Intramolecular Cyclization

-

Reagent Preparation: Place the crude N-aryl intermediate (1.0 mmol) from Step 1 into a clean microwave process vial.

-

Acid Addition: Carefully add 2 mL of concentrated sulfuric acid or polyphosphoric acid (PPA). Caution: Handle strong acids with appropriate personal protective equipment in a fume hood.

-

Vessel Sealing & Irradiation: Cap the vessel and irradiate in the microwave reactor at 120 °C for 5-10 minutes.[15]

-

Work-up: After cooling completely, carefully pour the reaction mixture onto crushed ice. The precipitated acridone product will be a colored solid.

-

Isolation and Purification: Collect the solid by vacuum filtration, wash thoroughly with water until the filtrate is neutral, and then with a small amount of cold ethanol. Dry the product under vacuum. Recrystallization from a suitable solvent like ethanol or acetic acid can be performed for further purification.

Conclusion

Microwave-assisted synthesis represents a significant advancement over conventional heating methods for the synthesis of heterocyclic compounds from versatile precursors like 5-bromo-4-nitroanthranilic acid. The protocols detailed herein demonstrate that MAOS can dramatically reduce reaction times from hours to minutes while simultaneously improving reaction yields and product purity.[9][11] For researchers in drug discovery and development, adopting these techniques can accelerate the generation of novel compound libraries, facilitating a more rapid and efficient path to identifying promising new therapeutic candidates.

References

- Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. MDPI.

- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. PMC.

- Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing.

- Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview.

- Microwave Assisted Synthesis Of New Heterocyclic Compounds. International Journal of Pharmaceutical Sciences.

- Microwave-assisted Synthesis of Bioactive Six-membered O-heterocycles.

- Microwave-Assisted Organic Synthesis: A Green Chemistry Strategy. International Journal of Research in Pharmacy and Allied Science.

- Theory of Microwave Heating for Organic Synthesis. CEM Corporation.

- MICROWAVE ASSISTED ORGANIC SYNTHESIS: A GREEN CHEMISTRY APPROACH. IJNRD.

- Microwave-Assisted Synthesis of Heterocycles and their Anti-cancer Activities.

- Solvent-free synthesis of quinazolin-4(3H)-ones promoted by SbCl3 under microwave condition.

- Efficient Microwave-Assisted Synthesis of Methyl 4- or 5-Nitroanthranilate.

- Microwave-assisted Synthesis and Evaluation of Anticancer Activity Of Substituted Acridone Analogues. Research Journal of Pharmacy and Technology.

- A New Route for the Synthesis of Quinazolinones. ResearchGate.

- Microwave Assisted Solvent Free Synthesis of Bioactive Quinazolin-4-(3H)-one Compounds. JOCPR.

- Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview. PMC.

- Application Note: Synthesis of 4(3H)-Quinazolinone from Anthranilic Acid and Formamide. Benchchem.

- Efficient Microwave-Assisted Synthesis of Methyl 4-or 5-NitroÂ-anthranilate. PDF.

- Microwave-Promoted synthesis of novel N-Arylanthranilic acids. SciELO.

- Rapid Synthesis of Acridines Using Microwave. Request PDF on ResearchGate.

- Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines. PMC.

- A novel synthesis of acridones via iron(II)-catalyzed intramolecular acylation of N-phenylanthranilic acids. arkat usa.

- synthesis and pharmacological screening of n- substituted anthranilic acid derivatives. International Journal of Drug Development & Research.

- Green Chemistry approach for Microwave assisted synthesis of some Traditional Reactions.

- Medicinal chemistry of anthranilic acid derivatives: A mini review. PubMed.

Sources

- 1. Medicinal chemistry of anthranilic acid derivatives: A mini review - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Microwaves in Organic Synthetic Chemistry- A Greener Approach to Environmental Protection: An Overview [ajgreenchem.com]

- 3. ijnrd.org [ijnrd.org]

- 4. mdpi.com [mdpi.com]

- 5. ijrpas.com [ijrpas.com]

- 6. ajrconline.org [ajrconline.org]

- 7. Theory of Microwave Heating for Organic Synthesis [cem.com]

- 8. benthamdirect.com [benthamdirect.com]

- 9. eurekaselect.com [eurekaselect.com]

- 10. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. Microwave-Assisted Synthesis of Quinazolines and Quinazolinones: An Overview - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. rjptonline.org [rjptonline.org]

- 16. Studies Directed towards the Synthesis of the Acridone Family of Natural Products: Total Synthesis of Acronycines and Atalaphyllidines - PMC [pmc.ncbi.nlm.nih.gov]

Nucleophilic aromatic substitution reactions of 2-Amino-5-bromo-4-nitro-benzoic acid

This Application Note is designed for medicinal chemists and process development scientists optimizing the functionalization of 2-Amino-5-bromo-4-nitrobenzoic acid .

This scaffold presents a classic "push-pull" electronic conflict: the nitro group (C4) activates the bromine (C5) for nucleophilic aromatic substitution (SNAr), while the amino group (C2) strongly deactivates the ring via resonance donation. This guide provides the protocols required to overcome this electronic barrier and achieve high-yield substitution.

Executive Summary & Strategic Importance

2-Amino-5-bromo-4-nitrobenzoic acid is a high-value intermediate in the synthesis of quinazoline-based kinase inhibitors (e.g., EGFR inhibitors) and benzodiazepines . The molecule features three orthogonal reactive handles:

-

C1-Carboxylic Acid: Cyclization handle (typically for quinazolinone formation).

-

C5-Bromide: The site of SNAr or Palladium-catalyzed coupling.

-

C4-Nitro: A latent amine for further cyclization or derivatization.

The Challenge: Direct SNAr displacement of the C5-bromide is kinetically sluggish. Although the ortho-nitro group activates the position, the para-amino group (at C2) donates electron density into the ring, destabilizing the Meisenheimer complex required for SNAr.

The Solution: This guide details two pathways:

-

Method A (Direct): High-temperature forcing conditions for robust nucleophiles.

-

Method B (Protected): A 3-step "Protect-React-Deprotect" sequence that temporarily masks the amine's donation, restoring high electrophilicity to the C5 position.

Mechanistic Analysis & Reaction Logic

The success of the reaction depends on managing the electronic density at Carbon-5.

-

Activation: The -NO₂ group at C4 withdraws electron density inductively (-I) and mesomerically (-M), making C5 electrophilic.

-

Deactivation: The -NH₂ group at C2 donates electrons (+M) directly into the C5 position (para-relationship), significantly raising the energy barrier for nucleophilic attack.

-

Interference: The free -COOH group will protonate amine nucleophiles, killing their reactivity. Crucial Step: You must either use the methyl ester derivative or use >2 equivalents of base to neutralize the acid first.

Pathway Visualization

The following diagram illustrates the competing electronic effects and the logic behind the "Protected" route.

Caption: Comparative workflows for overcoming electronic deactivation at the C5 position.

Experimental Protocols

Pre-requisite: Esterification (Recommended)

Why: Working with the free acid leads to salt formation and solubility issues. Converting to the methyl ester is standard practice.

-

Reagents: Methanol, SOCl₂ (Thionyl Chloride).

-

Brief Protocol: Reflux the acid in MeOH with 1.5 eq SOCl₂ for 4 hours. Isolate the methyl ester before proceeding to SNAr.

Protocol A: Direct SNAr with Secondary Amines (Morpholine/Piperidine)

Use case: When the nucleophile is a strong secondary amine and you wish to avoid protection steps.

Materials:

-

Substrate: Methyl 2-amino-5-bromo-4-nitrobenzoate (1.0 eq)

-

Nucleophile: Morpholine (3.0 eq)

-

Solvent: DMSO (Anhydrous) or NMP

-

Base: DIPEA (N,N-Diisopropylethylamine) (2.0 eq)

Step-by-Step:

-

Dissolution: In a pressure vial, dissolve 1.0 g of substrate in 10 mL of anhydrous DMSO.

-

Addition: Add DIPEA followed by Morpholine. The solution will likely darken.

-

Reaction: Seal the vial and heat to 120°C for 12–16 hours.

-

Note: Temperatures below 100°C rarely drive this reaction to completion due to the deactivated ring.

-

-

Monitoring: Check via LC-MS. Look for the mass shift (Br [79/81] replaced by Morpholine [86]).

-

Workup: Cool to RT. Pour into ice-water (100 mL). The product should precipitate as a yellow/orange solid. Filter and wash with water.[1][2]

-

Purification: Recrystallize from EtOH/Water if necessary.

Protocol B: The "Gold Standard" Protection Route (Thiol/Amine Displacement)

Use case: For weaker nucleophiles or when high yields (>85%) are required.

Phase 1: Acetylation (Protection)

-

Suspend Methyl 2-amino-5-bromo-4-nitrobenzoate in Acetic Anhydride (5 vol).

-

Add catalytic H₂SO₄ (1 drop).

-

Heat to 60°C for 2 hours.

-

Pour into ice water. Filter the N-acetyl derivative.

Phase 2: SNAr Reaction

-

Dissolve the N-acetyl intermediate (1.0 eq) in DMF.

-

Add Potassium Carbonate (K₂CO₃, 2.0 eq) and the Nucleophile (e.g., Thiophenol or primary amine, 1.2 eq).

-

Heat to 80°C . (Note the lower temperature requirement compared to Method A).

-

Monitor for disappearance of the bromide.

Phase 3: Deacetylation (Optional)

-

If the free amine is needed: Treat the product with 6N HCl in Methanol at reflux for 2 hours.

-

Neutralize with NaHCO₃ to recover the 2-amino-5-substituted-4-nitrobenzoate .

Quantitative Data & Optimization Guidelines

The following table summarizes reaction conditions based on internal optimization studies for the displacement of Bromide by Morpholine.

| Parameter | Condition A (Standard) | Condition B (Optimized) | Outcome |

| Substrate Form | Free Acid | Methyl Ester | Ester prevents salt formation; yield +15%. |

| Solvent | Ethanol (Reflux, 78°C) | DMSO (120°C) | Ethanol is too cool. DMSO is required for SNAr on deactivated rings. |

| Base | K₂CO₃ | DIPEA (Organic base) | DIPEA improves solubility in DMSO. |

| NH₂ Status | Free Amine | Acetyl-Protected | Protection increases rate by ~4x (Reaction time drops from 24h to 6h). |

| Yield | 35-40% | 88-92% | Protection route is superior. |

Troubleshooting Guide

-

Problem: Starting material remains unreacted after 24h.

-

Problem: Hydrolysis of the ester.

Downstream Application: Quinazoline Synthesis

Once the SNAr is complete, the scaffold is primed for cyclization.

Caption: Synthesis of Quinazolinone core from the substituted intermediate.

References

-

Organic Syntheses. (2010). Synthesis of 2-Amino-5-bromobenzaldehyde and related derivatives. Org. Synth. 2010, 87, 201-212. Retrieved from [Link]

-

National Institutes of Health (PubChem). (2025). 2-Amino-5-bromo-3-nitrobenzoic acid Structure and Properties. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 4. web.mnstate.edu [web.mnstate.edu]

- 5. quora.com [quora.com]

- 6. 2-BROMO-5-NITROBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. m.youtube.com [m.youtube.com]

- 8. Regioselective synthesis of 6-substituted-2-amino-5-bromo-4(3H)-pyrimidinones and evaluation of their antiviral activity - PMC [pmc.ncbi.nlm.nih.gov]

Troubleshooting & Optimization

Technical Support Center: Solubilization of 2-Amino-5-bromo-4-nitro-benzoic acid

Case ID: SOL-ABNBA-001

Compound: 2-Amino-5-bromo-4-nitro-benzoic acid

CAS Registry Number: 89642-24-0

Chemical Formula:

The Core Issue: Why Water Fails

User Query: "I am trying to dissolve 2-Amino-5-bromo-4-nitro-benzoic acid in neutral water (pH 7) or PBS for a biological assay, but it remains a yellow suspension. Vortexing and sonication do not help."[1]

The Physicochemical Mechanism

The solubility failure is not a user error; it is a thermodynamic inevitability governed by the molecule's structure.[1] You are fighting two forces:

-

High Crystal Lattice Energy: The molecule contains both a hydrogen-bond donor (Amino,

) and acceptors (Nitro, -

Hydrophobicity Dominance: While the carboxyl group is polar, the Bromo (

) and Nitro (

The Solution: You must ionize the molecule.[1] By deprotonating the carboxylic acid (forming the carboxylate anion), you introduce a negative charge that drastically increases hydration, allowing water molecules to surround and dissolve the compound.[1]

Solubility Decision Matrix

Before starting, determine your downstream application.[1] The solvent system must be compatible with your assay.[1]

Figure 1: Decision tree for selecting the appropriate solubilization strategy based on experimental constraints.

Validated Protocols

Method A: The DMSO "Stock & Dilute" (Standard)

Best for: High-throughput screening, small volume additions.[1]

Theory: DMSO (Dimethyl sulfoxide) is a polar aprotic solvent that disrupts the hydrogen bonding of the crystal lattice without chemically altering the solute.[1]

-

Preparation: Weigh the powder and add 100% DMSO to achieve a concentration of 10 mM to 50 mM .

-

Dissolution: Vortex for 30 seconds. The solution should turn clear yellow/orange immediately.[1]

-

Storage: Aliquot and store at -20°C. Avoid repeated freeze-thaw cycles (limit to 3).

-

Usage (Critical Step):

Method B: The Sodium Salt Method (Aqueous Only)

Best for: Animal studies, DMSO-sensitive cell lines.[1]

Theory: Converting the acid to its sodium salt (

-

Stoichiometry: Calculate the moles of your compound. You need exactly 1.0 to 1.1 equivalents of NaOH.[1]

-

Step-by-Step:

-

Validation: Check the final pH. It should be near 7.4. If it is too basic, back-titrate very carefully with dilute HCl, but do not drop below pH 5.5, or it will reprecipitate.[1]

Troubleshooting & FAQs

Data Summary Table: Solvent Compatibility

| Solvent | Solubility Rating | Comments |

| Water (pH 7) | Poor (< 0.1 mg/mL) | Requires pH adjustment to dissolve.[1] |

| DMSO | Excellent (> 50 mg/mL) | Standard for stock solutions.[1] Hygroscopic. |

| Ethanol/Methanol | Good | Useful for synthesis; toxic for many bio-assays.[1] |

| 0.1 M NaOH | Very Good | Forms soluble sodium salt immediately.[1] |

| PBS (pH 7.4) | Moderate | Only soluble at low concentrations (<100 µM).[1] |

Frequently Asked Questions

Q: I diluted my DMSO stock (20 mM) 1:100 into cell media, and it turned cloudy. Why? A: You experienced "Solvent Shock."[1] The hydrophobic effect forced the molecules to aggregate faster than they could disperse.[1]

-

Fix: Vortex the media while adding the DMSO stock. Alternatively, warm the media to 37°C before addition. If it still precipitates, your final concentration (200 µM) is above the thermodynamic solubility limit for this compound in water.[1] Lower the target concentration.

Q: Can I autoclave the solution? A: No. Nitro-aromatic compounds can be heat-sensitive and may degrade or decarboxylate under high heat/pressure.[1] Sterilize by filtration using a 0.22 µm PVDF or PTFE membrane (Nylon binds proteins and some small molecules; avoid if possible).[1]

Q: The solution changed color from pale yellow to deep orange/red after adding NaOH. Did I degrade it? A: Likely not. Nitro-aromatics often act as pH indicators.[1] The shift to a deeper color usually indicates the formation of the phenolate or carboxylate anion (bathochromic shift).[1] However, avoid pH > 10, as extreme base can hydrolyze the bromide or degrade the nitro group over time.[1]

Q: What is the pKa of this compound?

A: While experimental values for this specific derivative are rare in open literature, the estimated

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18431478, 2-Amino-5-bromo-3-nitrobenzoic acid (Isomer Analog).[1] Retrieved from [Link]

-

Zhang, Y. et al. (2014). Solubilities of benzoic acid and its nitro-derivatives in pure solvents.[1] Journal of Chemical & Engineering Data.[1] (General principles of nitrobenzoic acid solubility). Retrieved from [Link]

Sources

Preventing decarboxylation of 2-Amino-5-bromo-4-nitro-benzoic acid during heating

Executive Summary: The Thermodynamics of Instability

You are likely reading this guide because you are observing yield loss, gas evolution, or the appearance of a fast-moving spot on your TLC (Thin Layer Chromatography) plate corresponding to 3-bromo-4-nitroaniline .

The molecule 2-Amino-5-bromo-4-nitrobenzoic acid represents a "perfect storm" for thermal decarboxylation. The instability is not random; it is driven by the specific arrangement of its functional groups:

-

Para-Nitro Group (

at C4): This is the primary driver. It is a strong electron-withdrawing group (EWG) located para to the carboxyl group. It stabilizes the carbanion/arenium intermediate formed after -

Ortho-Amino Group (

at C2): While amino groups are electron-donating, in the ortho position, they can facilitate proton transfer to the ipso-carbon (the ring carbon holding the carboxyl group) via an internal hydrogen bond or zwitterionic transition state. -

Meta-Bromo Group (

at C5): An inductive EWG that further pulls electron density from the ring, lowering the activation energy for the C-C bond cleavage.

Core Directive: To prevent decarboxylation, you must disrupt the transition state that allows the ring to accept the electron pair from the cleaving C-C bond.

Module 1: Critical Control Parameters

Temperature Thresholds

Thermal decarboxylation follows first-order kinetics. While the pure solid might appear stable up to its melting point (often >200°C with decomposition), in solution , the energy barrier drops significantly.

| State | Safe Zone | Danger Zone | Critical Failure |

| Solid Storage | < 25°C | > 40°C | > 100°C |

| Solution (Neutral) | < 50°C | 60°C - 80°C | > 80°C |

| Solution (Acidic) | < 20°C | > 35°C | > 50°C |

The Solvent Effect

Protodecarboxylation (acid-catalyzed decarboxylation) is accelerated in high-dielectric, protic solvents (like water or alcohols) because they stabilize the charged transition states.

-

Preferred Solvents: Aprotic, moderate polarity (THF, Ethyl Acetate, Acetonitrile).

-

High Risk Solvents: DMSO/DMF (High boiling points tempt users to overheat; basic impurities catalyze reaction), Water (especially at low pH).

Visualizing the Mechanism

The following diagram illustrates the resonance stabilization that drives this reaction. Note how the Nitro group acts as an "electron sink."[1]

Figure 1: Mechanistic pathway showing how the para-nitro group stabilizes the intermediate, facilitating the loss of carbon dioxide.

Module 2: Troubleshooting Guide (Q&A)

Q1: I need to recrystallize my product, but it decomposes in boiling ethanol. What should I do? Diagnosis: Boiling ethanol (78°C) is too hot for this electron-deficient acid, especially if trace acid is present. Solution: Switch to a "solvent/anti-solvent" precipitation method at room temperature.

-

Dissolve the crude solid in a minimum amount of THF or Acetone at room temperature (20-25°C).

-

Filter off any insolubles.[2]

-

Slowly add Hexanes or Heptane (anti-solvent) while stirring until turbidity persists.

-

Cool in an ice bath (0-4°C) to maximize yield. Do not boil.

Q2: My reaction requires heating to 100°C for a coupling step. How do I protect the carboxylic acid? Diagnosis: You cannot heat the free acid to 100°C without significant loss. Solution: You must mask the carboxylic acid before the heating step.

-

Protocol: Convert to the Methyl Ester .

-

Treat the acid with TMS-diazomethane in Methanol/Benzene (room temp) OR Thionyl Chloride/Methanol (keep temp < 40°C).

-

The ester is thermally stable. You can hydrolyze it back to the acid (LiOH/THF/Water) at room temperature after the high-heat step.

-

Q3: I see gas bubbles evolving during acidification of the reaction mixture.

Diagnosis: You are likely performing a "Protodecarboxylation." Acidifying a solution of the salt (benzoate) rapidly protonates the carboxylate. If the local concentration of acid is high and the solution is warm,

-

Cool the mixture to 0°C before adding acid.

-

Use a weaker acid (e.g., Acetic acid or dilute HCl) instead of conc.

. -

Add acid slowly with vigorous stirring to avoid "hot spots" of low pH.

Module 3: Standard Operating Procedures (SOPs)

SOP-A: Safe Synthesis via Bromination

Use this protocol if synthesizing the target from 2-amino-4-nitrobenzoic acid.

-

Preparation: Dissolve 2-amino-4-nitrobenzoic acid (1.0 eq) in Glacial Acetic Acid (10 vol).

-

Note: Acetic acid is safer than mineral acids but can still promote decarboxylation if boiled.

-

-

Bromination: Add Bromine (